![molecular formula C21H28O B14723099 [1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl- CAS No. 6257-37-0](/img/structure/B14723099.png)
[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with hydroxyl and methyl groups, as well as tert-butyl substituents, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where biphenyl is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the tert-butyl groups onto the biphenyl core. Subsequent steps may involve hydroxylation and methylation to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Halogenation or nitration can occur at specific positions on the biphenyl core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of steric and electronic effects in organic reactions.
Biology
The compound’s biological applications include its use as a model compound for studying enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the effects of bulky substituents on biological activity.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of hydroxyl and tert-butyl groups can influence the compound’s pharmacokinetics and pharmacodynamics.
Industry
Industrially, [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Biphenyl]-4-ol: Lacks the tert-butyl and methyl groups, resulting in different chemical properties.
[1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl): Similar but without the methyl group, affecting its reactivity and applications.
[1,1’-Biphenyl]-4-ol, 3’-methyl-: Lacks the tert-butyl groups, leading to different steric and electronic effects.
Uniqueness
The presence of both tert-butyl and methyl groups in [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- makes it unique in terms of its steric hindrance and electronic properties
Propiedades
Número CAS |
6257-37-0 |
|---|---|
Fórmula molecular |
C21H28O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(3-methylphenyl)phenol |
InChI |
InChI=1S/C21H28O/c1-14-9-8-10-15(11-14)16-12-17(20(2,3)4)19(22)18(13-16)21(5,6)7/h8-13,22H,1-7H3 |
Clave InChI |
ZHBLYUDFLCJLJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


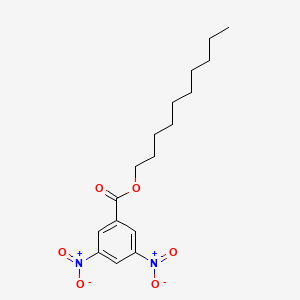

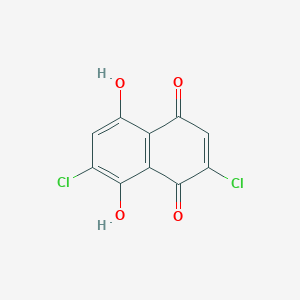
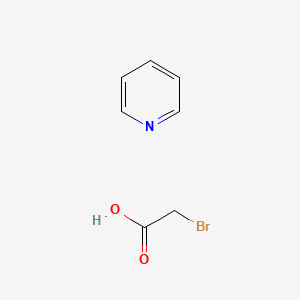

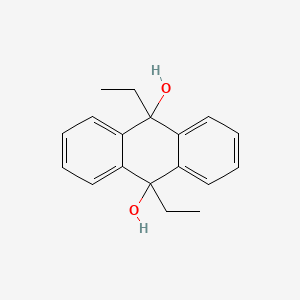
![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)
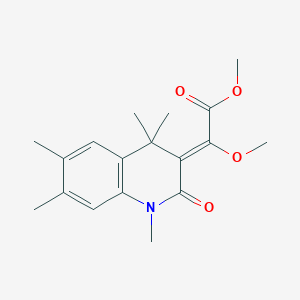

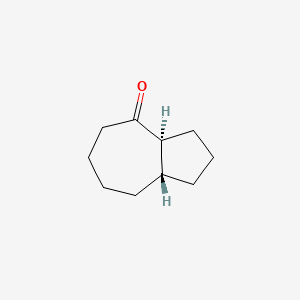
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)
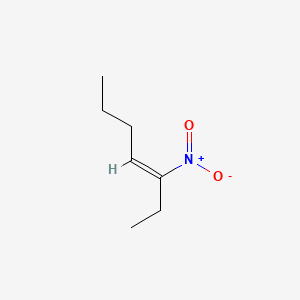

![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)
